molecular formula C11H15F2N B13651017 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13651017
M. Wt: 199.24 g/mol
InChI Key: NXIYJCWPDSHMGR-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,3-difluorobenzene with a suitable amine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the difluorophenyl group onto the amine backbone . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or nitrated compounds.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a difluorophenyl group with a dimethylpropan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5H,6-7,14H2,1-2H3

InChI Key

NXIYJCWPDSHMGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C(=CC=C1)F)F)CN

Origin of Product

United States

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